2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Overview
Description
2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a useful research compound. Its molecular formula is C12H10Cl2N2O4 and its molecular weight is 317.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 20504 suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes, affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered energy production and metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its overall activity and function. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-12(6-2-3-7(13)8(14)4-6)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKPMQYFUMHDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.